molecular formula C18H28O4 B14177539 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol CAS No. 917603-55-5

2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B14177539
CAS No.: 917603-55-5
M. Wt: 308.4 g/mol
InChI Key: VKXJEUXIZPXYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol is an organic compound with a complex structure that includes a methoxy group, a phenol group, and a dioxolane ring substituted with an octyl chain

Preparation Methods

The synthesis of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of vanillin with an appropriate dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the phenolic hydroxyl group of vanillin and the dioxolane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and the use of catalysts .

Chemical Reactions Analysis

2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring can stabilize reactive intermediates. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Properties

CAS No.

917603-55-5

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2-methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-15-13-21-18(22-15)14-10-11-16(19)17(12-14)20-2/h10-12,15,18-19H,3-9,13H2,1-2H3

InChI Key

VKXJEUXIZPXYHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.